4,12-Dichloro-8-methylbenzo[a]acridine
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Overview
Description
4,12-Dichloro-8-methylbenzo[a]acridine is a chemical compound with the molecular formula C18H11Cl2N and a molecular weight of 312.193 g/mol . It belongs to the class of acridine derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,12-Dichloro-8-methylbenzo[a]acridine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of dichloromethane and petroleum ether as solvents, followed by purification through silica gel column chromatography . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,12-Dichloro-8-methylbenzo[a]acridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, petroleum ether
Catalysts: Silica gel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may produce amines or alcohols .
Scientific Research Applications
4,12-Dichloro-8-methylbenzo[a]acridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly in the context of DNA intercalation .
Industry: Utilized in the development of luminous materials and organic electronics .
Mechanism of Action
The mechanism of action of 4,12-Dichloro-8-methylbenzo[a]acridine involves its ability to intercalate into DNA . This intercalation disrupts the normal structure of the DNA helix, leading to interference with DNA replication and transcription processes . The compound may also interact with various enzymes and proteins , further affecting cellular functions .
Comparison with Similar Compounds
4,12-Dichloro-8-methylbenzo[a]acridine can be compared with other acridine derivatives, such as:
Acriflavine: Known for its antibacterial and antimalarial properties.
Proflavine: Used as a disinfectant and antiseptic.
Quinacrine: Employed in the treatment of malaria and other parasitic infections.
The uniqueness of this compound lies in its specific chlorine substitutions and methyl group , which confer distinct chemical and biological properties .
Properties
CAS No. |
143287-54-1 |
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Molecular Formula |
C18H11Cl2N |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4,12-dichloro-8-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H11Cl2N/c1-10-4-2-6-13-17(20)16-12-5-3-7-14(19)11(12)8-9-15(16)21-18(10)13/h2-9H,1H3 |
InChI Key |
PCEURGDKZLJTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C4=C(C=CC3=N2)C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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